Product packaging for L-Cyclopentylalanine(Cat. No.:)

L-Cyclopentylalanine

Cat. No.: B1578969
M. Wt: 157.21
Attention: For research use only. Not for human or veterinary use.
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Description

L-Cyclopentylalanine is a useful research compound. Molecular weight is 157.21. The purity is usually 95%.
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Properties

Molecular Weight

157.21

Origin of Product

United States

Significance of Non Canonical Amino Acids in Modern Chemistry

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are those not found among the 20 standard proteinogenic amino acids encoded by the universal genetic code. thedailyscientist.orgmdpi.com Their importance in modern chemistry and drug discovery is substantial, as they provide a means to expand the chemical diversity of proteins and peptides. thedailyscientist.org The introduction of ncAAs can enhance the activity of molecules, enable the creation of novel protein structures and functions, and improve pharmacological properties. thedailyscientist.orgchemimpex.com

Researchers utilize ncAAs to investigate molecular mechanisms and disease pathways by introducing them at specific sites within a protein. thedailyscientist.org Many new peptide drugs are composed of more than 50% ncAAs, which can be derivatives of canonical amino acids or possess entirely different structures. thedailyscientist.orgchemanager-online.com These unique building blocks are critical for fine-tuning properties such as solubility, metabolic stability against enzymatic degradation, and binding affinity to therapeutic targets. thedailyscientist.orgmdpi.comchemanager-online.comnih.gov The incorporation of ncAAs can be achieved through methods like solid-phase peptide synthesis (SPPS) or by expanding the genetic code in living organisms. mdpi.com

Historical Context of Aliphatic Side Chain Amino Acid Derivatives

The study of amino acids began with the discovery of the 20 proteinogenic amino acids that form the fundamental building blocks of proteins. orgosolver.com Among these are several with non-polar, aliphatic side chains, which are composed primarily of carbon and hydrogen. orgosolver.com This group includes glycine, alanine (B10760859), valine, leucine (B10760876), and isoleucine. orgosolver.comwikipedia.org These side chains are hydrophobic and tend to be located in the interior of proteins, away from the aqueous cellular environment, playing a crucial role in protein folding and stability. orgosolver.com Proline is also in this category, but its side chain forms a unique cyclic structure with the backbone amine, creating a rigid conformation that influences protein structure. orgosolver.combritannica.com

As the understanding of protein structure and function deepened, chemists began to synthesize derivatives of these natural amino acids to probe and modify biological systems. mdpi.com The development of synthetic non-canonical amino acids with modified aliphatic side chains allowed for systematic studies of the effects of size, shape, and hydrophobicity on peptide and protein behavior. This exploration led to the creation of compounds like L-Cyclopentylalanine, which provides a bulkier and more constrained aliphatic side chain compared to its natural counterparts like leucine and alanine. researchgate.netacs.org

Overview of L Cyclopentylalanine S Role in Synthetic and Biological Systems Research

Stereoselective Synthesis of the Cyclopentylalanine Moiety

The creation of the this compound core structure with the correct stereochemistry is a fundamental challenge. The synthesis generally involves two main stages: the formation of the cyclopentylalanine molecule itself, followed by the introduction of necessary protecting groups. chembk.com Key methods for establishing the chiral center and the cyclopentyl ring include enantioselective ring formation, hydrogenation-reduction reactions, and reactions involving halogenated alkanes. chembk.com

Enantioselective Approaches in Cyclopentyl Ring Formation

Achieving the desired enantiopurity of this compound hinges on stereoselective methods. Enantioselective synthesis strategies are crucial for producing chiral molecules like amino acids from non-chiral starting materials. snnu.edu.cnrsc.org These approaches often employ chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other.

One prominent strategy involves the asymmetric construction of C-N bonds. For instance, cobalt-catalyzed enantioselective radical 1,5-C(sp3)–H amination has been developed to form five-membered cyclic sulfonamides, which are precursors to chiral amines. rsc.org This type of reaction can proceed with high yields and excellent stereoselectivities. rsc.org Another approach is the [3+2] cycloaddition reaction between enecarbamates and metalloenolcarbenes, catalyzed by a chiral dirhodium catalyst, to form chiral cyclopentyl β-amino esters with high enantiomeric excess (up to 98% ee). researchgate.net

Enzyme-catalyzed reactions also offer a powerful tool for asymmetric synthesis. unipd.itrsc.org Aminoacylases or penicillin acylases can be used for the enantioselective resolution of racemic N-acylated amino acids. unipd.it This biocatalytic approach is recognized as a highly valuable method for preparing enantiomerically pure molecules. unipd.it

Table 1: Examples of Enantioselective Reactions in Cyclopentyl Moiety Synthesis

Reaction Type Catalyst/Reagent Key Feature Enantiomeric Excess (ee)
[3+2] Cycloaddition Chiral Dirhodium Catalyst Forms chiral cyclopentyl β-amino esters Up to 98%
Radical 1,5-C(sp3)–H Amination Cobalt(II) complex with chiral porphyrin ligands Enantio-divergent formation of cyclic sulfonamides High
Acid-Catalyzed Difunctionalization Chiral Sulfinamide Reagents Chirality transfer from sulfinamide to α-amino acid derivatives Up to 99%

Hydrogenation-Reduction Reactions

Hydrogenation and reduction reactions are fundamental methods for synthesizing the saturated cyclopentyl ring of cyclopentylalanine. chembk.com Catalytic hydrogenation involves the addition of hydrogen across a double bond in the presence of a metal catalyst. libretexts.org This process is widely used to convert unsaturated cyclic precursors into the corresponding saturated alkanes. libretexts.orglibretexts.org

The choice of catalyst is critical for the reaction's success. Common catalysts include palladium on carbon (Pd/C), platinum (often as PtO₂ or Adams' catalyst), and Raney nickel. libretexts.orgorganicchemistrydata.org These catalysts facilitate the addition of hydrogen to a carbon-carbon double bond, a thermodynamically favorable process that effectively removes the double bond functional group. libretexts.org For instance, a diastereoselective hydrogenation of an enone moiety using 10% palladium on carbon can lead to a saturated ketone in excellent yield, which can then be further processed. mdpi.com

In some synthetic routes, an alkyne may be reduced. The reduction can be stopped at the alkene stage using a modified catalyst like Lindlar's catalyst to produce a cis-alkene, or it can be fully hydrogenated to an alkane. libretexts.org Reduction of α,β-unsaturated acids using catalysts like Rh-phosphoramidite can also achieve high enantioselectivity (97% ee). nptel.ac.in The "borrowing hydrogen" strategy is another advanced, atom-efficient method where a substrate is temporarily dehydrogenated to become activated for a C-N bond-forming reaction, and then hydrogenated in the final step. univie.ac.at

Halogenated Alkane Alkali Methods

The use of halogenated alkanes in the presence of a base (alkali) represents another synthetic route. chembk.com Haloalkanes are alkanes that contain one or more halogen substituents. wikipedia.org These compounds are reactive towards nucleophiles and can participate in substitution and elimination reactions. wikipedia.org

In the context of this compound synthesis, a dehydrohalogenation reaction could be employed. This reaction involves the removal of a halogen and a hydrogen atom from adjacent carbons on a halocarbon to form an alkene. wikipedia.org This could be a step in forming an unsaturated precursor to the cyclopentyl ring. Alternatively, a halogenated alkane can react with an ionic nucleophile, where the halogen is replaced by the nucleophilic group. wikipedia.org This type of substitution reaction could be used to attach the cyclopentyl ring to the alanine (B10760859) backbone. For example, a primary aromatic amine can be converted into a diazonium ion, which is then displaced by a halide in a Sandmeyer-type reaction to form an aryl halide. wikipedia.org

Incorporation of Protecting Groups in this compound Synthesis

Protecting groups are essential in the synthesis of this compound derivatives, especially for their use in solid-phase peptide synthesis (SPPS). chemimpex.comwikipedia.org These groups temporarily block the reactive N-terminal amino group and C-terminal carboxyl group, preventing unwanted side reactions during peptide chain elongation. wikipedia.org The concept of orthogonality is crucial, meaning that different protecting groups can be removed under distinct chemical conditions without affecting others. wikipedia.orgiris-biotech.de

Fmoc (9-Fluorenylmethoxycarbonyl) Protection Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, frequently used for the temporary protection of the α-amino group of amino acids like this compound. chemimpex.comiris-biotech.dewikipedia.org Fmoc-L-cyclopentylalanine is a key building block in SPPS. chemimpex.com The Fmoc group is known for its stability under acidic conditions while being easily cleaved by a weak base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgwikipedia.org

The introduction of the Fmoc group (Fmoc protection) is typically achieved by reacting the amino acid with an Fmoc-reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgtotal-synthesis.com Fmoc-OSu is often preferred as it leads to fewer side reactions. The reaction is usually carried out under mild basic conditions, for example, using sodium bicarbonate. total-synthesis.com The resulting Fmoc-L-cyclopentylalanine is a stable, solid compound that can be readily incorporated into peptide chains. chembk.com

Table 2: Key Features of Fmoc Protection

Feature Description
Protecting Group 9-Fluorenylmethoxycarbonyl (Fmoc)
Protected Functionality α-Amino group of the amino acid
Introduction Reagents Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate), Fmoc-Cl (9-fluorenylmethyl chloroformate)
Deprotection Condition Mild base (e.g., 20% piperidine in DMF)
Orthogonality Stable to acids; orthogonal to acid-labile groups like Boc and tBu

| Application | Solid-Phase Peptide Synthesis (SPPS) |

Other Orthogonal Protecting Group Chemistries

To synthesize complex peptides, a toolbox of orthogonal protecting groups is required. iris-biotech.deub.edu These groups protect various reactive side chains or are used for the main chain in strategies complementary to the Fmoc/tBu approach. iris-biotech.de

The most common orthogonal partner to Fmoc is the tert-butyl (tBu) group. iris-biotech.de The tBu group is acid-labile and is used to protect side-chain carboxyl groups (like in Aspartic and Glutamic acid) and hydroxyl groups (like in Serine and Threonine). iris-biotech.de It is removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA), conditions under which the Fmoc group is stable. iris-biotech.de

Other important protecting groups include:

Boc (tert-Butyloxycarbonyl): An acid-labile group, historically used for α-amino protection in Boc/Bzl strategies. iris-biotech.de It is orthogonal to Fmoc. total-synthesis.com

Cbz (Carbobenzyloxy): Removed by catalytic hydrogenolysis. wikipedia.org It is considered quasi-orthogonal to Fmoc, as Fmoc can also be susceptible to some hydrogenolysis conditions, though it is less reactive than benzyl (B1604629) groups. total-synthesis.com

pNZ (p-Nitrobenzyloxycarbonyl): This group is removed under neutral conditions via reduction of the nitro group. It is orthogonal to Boc, Fmoc, and Alloc protecting groups, making it useful for overcoming side reactions associated with piperidine use, such as diketopiperazine formation. ub.edu

Table 3: Common Orthogonal Protecting Groups in Peptide Synthesis

Protecting Group Abbreviation Cleavage Condition Typical Use Orthogonal To
tert-Butyloxycarbonyl Boc Strong Acid (e.g., TFA) α-Amino, Side Chains Fmoc
tert-Butyl tBu Strong Acid (e.g., TFA) Side Chains (Asp, Glu, Ser, Thr) Fmoc
Carbobenzyloxy Cbz Catalytic Hydrogenolysis α-Amino, Side Chains Boc, tBu

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound (Cpa), a non-proteinogenic amino acid, has traditionally relied on classical chemical methods. These approaches often involve multi-step procedures with protecting groups and the use of hazardous reagents and organic solvents, which are misaligned with the principles of green chemistry. chembk.comvulcanchem.com The growing emphasis on sustainable chemical manufacturing has spurred research into more environmentally benign synthetic routes for complex molecules like this compound. rsc.org The application of green chemistry principles aims to reduce waste, minimize energy consumption, and utilize safer, renewable materials. d-nb.info

A cornerstone of green chemistry is the principle of atom economy , which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. rsc.org Traditional multi-step syntheses often suffer from low atom economy due to the use of protecting groups and stoichiometric reagents that are not part of the final molecule, generating significant chemical waste. d-nb.inforsc.org

Biocatalysis , the use of enzymes or whole microbial cells to catalyze chemical reactions, represents a powerful strategy for the green synthesis of chiral molecules like this compound. chimia.chwikipedia.org Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, thereby reducing energy consumption and avoiding the need for harsh or toxic solvents. googleapis.com Their high stereo- and regioselectivity can eliminate the need for complex protection and deprotection steps, leading to shorter synthetic routes and higher atom economy. nih.gov

For the synthesis of this compound, a chemoenzymatic approach is highly promising. This could involve the use of an amine transaminase (ATA) or an amino acid dehydrogenase (AADH) . mdpi.comchemrxiv.orggoogle.com In such a process, a prochiral keto acid precursor, such as 2-oxo-3-cyclopentylpropanoic acid (cyclopentylpyruvic acid), could be converted directly into this compound with high enantiomeric purity. chemrxiv.orggoogle.com Transaminases, which are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, catalyze the transfer of an amino group from a donor molecule (like L-alanine or L-aspartate) to the keto acid. mdpi.comacs.org Dehydrogenases catalyze the reductive amination of the keto acid using ammonia (B1221849) and a reducing cofactor like NADH or NADPH. chemrxiv.orggoogle.com The use of whole-cell biocatalysts can be particularly advantageous as they can contain systems for cofactor regeneration, making the process more cost-effective. nih.gov Research on the synthesis of other cyclic and non-canonical amino acids has demonstrated the feasibility and efficiency of these biocatalytic methods. chimia.chchemrxiv.orgchemrxiv.org

Another key principle of green chemistry is the use of renewable feedstocks . d-nb.info Conventional syntheses often start from petroleum-derived precursors. A greener approach would involve sourcing starting materials from biomass. rsc.orgpnas.org For instance, precursors for amino acids can be produced from biomass-derived intermediates like α-hydroxyl acids or sugars such as glucose. pnas.org While direct synthesis of this compound from renewable feedstocks is still an area of development, the general strategies for converting biomass into chemical building blocks are well-established and could potentially be adapted. rsc.orgnih.gov For example, some organisms can utilize amino acids like valine, leucine, and isoleucine, which can be derived from proteinaceous waste, as precursors for other compounds, highlighting nature's ability to use renewable sources. d-nb.info

The following table provides a comparative overview of a generalized traditional chemical synthesis versus a potential green biocatalytic route for this compound.

Interactive Data Table: Comparison of Synthetic Routes for this compound

FeatureTraditional Chemical Synthesis (Generalized)Green Biocatalytic Synthesis (Potential)
Starting Materials Often petroleum-derived, requiring protecting groups.Prochiral keto-acid (e.g., cyclopentylpyruvic acid), potentially from renewable sources. pnas.org
Catalyst Stoichiometric reagents, potentially heavy metals.Biocatalyst (e.g., Transaminase or Dehydrogenase). mdpi.comchemrxiv.org
Solvent Organic solvents (e.g., Dichloromethane, DMF). chembk.comvulcanchem.comAqueous buffer (water). googleapis.com
Temperature Often requires heating or cooling.Ambient temperature. googleapis.com
Pressure Can require elevated pressure (e.g., for hydrogenation). chembk.comAtmospheric pressure. googleapis.com
Stereoselectivity May require chiral auxiliaries or resolution steps. wikipedia.orgHigh enantioselectivity (>99% e.e.) is typical for enzymes. nih.gov
By-products/Waste Significant waste from protecting groups and reagents.Minimal by-products (e.g., a keto-acid from the amine donor, which can sometimes be recycled). acs.org
Atom Economy Generally lower. rsc.orgGenerally higher. nih.gov

By embracing principles such as biocatalysis and the use of renewable feedstocks, the synthesis of this compound and its derivatives can be made significantly more sustainable, reducing environmental impact and aligning with the modern demands of the chemical and pharmaceutical industries.

Role in Peptide Synthesis

The incorporation of this compound into peptide chains is achieved through established synthetic methodologies, including both solid-phase and solution-phase techniques. The choice of method depends on the desired peptide length, scale, and specific sequence.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides, where the peptide chain is assembled stepwise while anchored to an insoluble polymer support. bachem.comchemrxiv.org this compound is typically introduced using its Nα-protected form, most commonly with the fluorenylmethyloxycarbonyl (Fmoc) group. chempep.comnih.gov

The general cycle for incorporating Fmoc-L-cyclopentylalanine in SPPS involves several key steps:

Resin Selection : The synthesis begins with an insoluble resin. For peptides intended for cyclization, a resin like 2-chlorotrityl chloride is often chosen because it allows the fully protected linear peptide to be cleaved while leaving side-chain protecting groups intact. chempep.comuci.edu

Deprotection : The Nα-Fmoc protecting group of the resin-bound amino acid or peptide is removed, typically using a solution of 20% piperidine in a solvent like dimethylformamide (DMF), to expose a free amine. bachem.comchempep.com

Coupling : The incoming Fmoc-L-cyclopentylalanine is activated and coupled to the exposed amine on the growing peptide chain. This is facilitated by coupling reagents that convert the carboxylic acid into a more reactive species. iris-biotech.de Commonly used reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) or aminium/phosphonium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often with additives like HOBt (1-Hydroxybenzotriazole) to improve efficiency and minimize side reactions. sigmaaldrich.combachem.com

Washing : After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products, a process simplified by the solid-phase attachment of the peptide. bachem.com

This cycle is repeated until the desired peptide sequence is fully assembled.

Solution-Phase Peptide Synthesis Applications

Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS due to the need for purification after each step, remains valuable for large-scale production. americanpeptidesociety.org In this approach, both the growing peptide chain and the incoming amino acid are dissolved in a suitable organic solvent. americanpeptidesociety.org

The incorporation of this compound in solution-phase synthesis relies on the same fundamental reaction: the formation of a peptide bond. americanpeptidesociety.org Carbodiimide-based reagents such as Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are frequently employed due to their cost-effectiveness. bachem.comamericanpeptidesociety.org These reagents activate the carboxyl group of the protected this compound, allowing it to be attacked by the free amino group of the peptide chain. americanpeptidesociety.org Additives like HOBt can be included to reduce the risk of racemization. americanpeptidesociety.org A key difference from SPPS is that the by-products and excess reagents must be removed after each coupling step through extraction or crystallization, as all components are in the liquid phase. masterorganicchemistry.com

Impact on Peptide Chain Efficiency and Yield

Furthermore, peptide sequences containing multiple hydrophobic residues can be prone to aggregation on the solid support, where the peptide chains fold into secondary structures and interact with each other. sigmaaldrich.com This aggregation can render the reactive ends of the peptide inaccessible, further reducing the efficiency of subsequent synthetic steps and lowering the purity and yield of the final product. chemrxiv.orgsigmaaldrich.com To overcome these issues, chemists may employ more powerful coupling reagents, higher temperatures, or structure-disrupting elements in the synthesis strategy. sigmaaldrich.comsigmaaldrich.com

The cumulative effect of per-step efficiency on the final yield is profound, as illustrated in the table below.

Stepwise EfficiencyOverall Yield (10-mer peptide)Overall Yield (30-mer peptide)Overall Yield (50-mer peptide)
97.0%73.7%40.1%21.8%
99.0%90.4%74.0%60.5%
99.5%95.1%86.1%77.8%
99.9%99.0%97.0%95.1%

Integration into Cyclic Peptide Architectures

Cyclic peptides often exhibit enhanced stability, binding affinity, and bioavailability compared to their linear counterparts, making them attractive therapeutic candidates. saromics.comnih.gov The incorporation of this compound is particularly valuable in this context, as its rigid side chain can pre-organize the peptide backbone and impart conformational stability to the final macrocycle. scispace.comnih.gov

Macrocyclization Strategies for Cyclic Peptides

Macrocyclization is the process of forming the cyclic structure from a linear peptide precursor. This is a critical step that often requires high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. acs.org The linear peptide containing this compound is typically synthesized via SPPS and then cleaved from the resin before being cyclized in solution. uci.edu

Several strategies are employed for peptide macrocyclization:

StrategyBond FormedDescription
Head-to-Tail Lactamization Amide BondThe most common method, where the N-terminal amine attacks the activated C-terminal carboxylic acid to form a standard peptide bond. nih.gov
Side-Chain to Side-Chain Cyclization Various (e.g., Amide, Disulfide, Thioether)Involves linking the side chains of two different amino acids within the peptide sequence. For example, forming an amide bond between the side chains of Lysine and Aspartic Acid.
Ring-Closing Metathesis (RCM) Carbon-Carbon Double BondRequires the linear peptide to be synthesized with terminal alkene-bearing amino acids. A metal catalyst (e.g., Grubbs' catalyst) is then used to form a C=C bond, closing the ring. acs.org
Click Chemistry (e.g., CuAAC) Triazole RingInvolves the reaction between an azide (B81097) and an alkyne functional group, which are incorporated into the side chains of amino acids in the linear precursor. This forms a stable triazole ring as the cyclic linkage. nih.gov

Applications of L Cyclopentylalanine in Unnatural Amino Acid Research and Genetic Code Expansion

Engineering Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for L-Cyclopentylalanine Incorporation

The cornerstone of genetic code expansion is the orthogonal translation system (OTS). mdpi.comyale.edu This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that function independently of the host cell's endogenous aaRS/tRNA pairs. mdpi.comaddgene.orgnih.gov To incorporate this compound, an OTS must be developed where the engineered aaRS specifically recognizes and charges this compound onto the engineered tRNA, which in turn delivers the ncAA to the ribosome for insertion into a growing polypeptide chain. oregonstate.educam.ac.uk

The creation of an aaRS with specificity for this compound is typically achieved through directed evolution. researchgate.netnih.govbiorxiv.org This process involves generating large libraries of mutant synthetases and applying selection pressure to identify variants that can efficiently and selectively utilize the desired ncAA.

A common starting point for engineering is the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from archaea such as Methanosarcina mazei (MmPylRS) or Methanosarcina barkeri. biorxiv.orgacs.org This system is naturally orthogonal in many common laboratory hosts, including bacteria and eukaryotes. biorxiv.orgcam.ac.uk Researchers create libraries by randomizing key amino acid residues within the PylRS active site, the region responsible for recognizing and binding the amino acid substrate. biorxiv.orgresearchgate.net For instance, a set of libraries of MmPylRS can be prepared by using site-saturation mutagenesis to randomize three to five residues of the substrate-binding site. biorxiv.org

These libraries are then subjected to rounds of positive and negative selection. cam.ac.ukacs.org

Positive Selection: Cells containing the synthetase library are grown in the presence of this compound and a reporter gene (e.g., an antibiotic resistance gene or a fluorescent protein) containing a premature amber (TAG) stop codon. Only cells with a functional synthetase that can incorporate this compound at the amber codon will produce the full-length reporter protein and survive the selection or be identified. cam.ac.ukacs.org

Negative Selection: To ensure specificity, surviving cells are grown in the absence of this compound. Cells containing synthetases that can mis-charge a canonical amino acid onto the orthogonal tRNA will express a toxic gene (e.g., barnase) that also contains an amber codon, leading to cell death. cam.ac.ukacs.org This eliminates polyspecific synthetases.

This iterative process enriches for PylRS variants that are both active and highly specific for this compound. nih.gov Research has successfully applied this strategy to generate aaRS/tRNA pairs for a range of bulky, hydrophobic amino acids, including this compound (also referred to as C5a in some literature). researchgate.netresearchgate.netresearchgate.net

| Table 1: Example of an Engineered Synthetase System for Bulky Hydrophobic Amino Acids | | :--- | :--- | | Parent Synthetase | Pyrrolysyl-tRNA Synthetase from Methanosarcina mazei (MmPylRS) | | Target ncAA | this compound (C5a), L-Cyclohexylalanine (C6a), L-Cycloheptylalanine (C7a) researchgate.netbiorxiv.org | | Engineering Strategy | Site-saturation mutagenesis of 3-5 active site residues to create a diverse mutant library. biorxiv.org | | Selection Method | Positive selection using a reporter gene with a TAG stop codon in the presence of the ncAA. Negative selection to remove variants that recognize canonical amino acids. cam.ac.uk | | Host Organism | Escherichia coli biorxiv.org | | Result | An evolved, polyspecific aaRS/tRNA pair capable of efficiently incorporating C5a, C6a, and C7a, enabling facile ncAA mutagenesis. biorxiv.org |

An orthogonal translation system (OTS) is one that operates in parallel to the host's native translation machinery without any cross-reactivity. mdpi.comnih.gov This orthogonality is crucial for maintaining the fidelity of protein synthesis. oregonstate.edu The key requirements for an OTS are:

The orthogonal aaRS must aminoacylate only the orthogonal tRNA with the non-canonical amino acid. mdpi.comaddgene.org

The orthogonal aaRS must not recognize any of the host's endogenous tRNAs. addgene.org

The orthogonal tRNA must not be a substrate for any of the host's endogenous synthetases. mdpi.comaddgene.org

The PylRS/tRNAPyl pair is an excellent example of a highly versatile and orthogonal system. cam.ac.ukresearchgate.net Its natural orthogonality in both prokaryotic and eukaryotic hosts makes it a favored scaffold for directed evolution experiments. cam.ac.uknih.gov Once an aaRS variant specific for this compound is evolved, it forms a new, functional OTS with its cognate tRNAPyl. researchgate.netcam.ac.uk This engineered OTS can then be introduced into cells on a plasmid to enable the site-specific incorporation of this compound. addgene.org

Site-Specific Genetic Encoding of this compound in Proteins

With an engineered OTS in hand, researchers can direct the incorporation of this compound into any protein of interest at a specific site. This is typically achieved by repurposing a codon that would normally signal the termination of translation. biorxiv.orgnih.gov

The most commonly repurposed codon is the amber stop codon, UAG. researchgate.netnih.gov In a technique known as amber stop codon suppression, a gene of interest is mutated to replace the codon for the desired amino acid position with a UAG codon. wikipedia.orgresearchgate.net

The orthogonal tRNA's anticodon is also engineered to be 'CUA', which recognizes and binds to the UAG codon on the messenger RNA (mRNA) during translation. cam.ac.ukwikipedia.org When the ribosome encounters the UAG codon in the mRNA, the this compound-charged orthogonal tRNA binds to it. Instead of termination, the ribosome accepts the ncAA and incorporates it into the growing polypeptide chain, allowing translation to continue. cam.ac.uk This process effectively "suppresses" the stop signal. A major challenge in this technique is the competition at the ribosome between the ncAA-charged suppressor tRNA and the cell's native Release Factor 1 (RF1), which also recognizes the UAG codon and triggers translation termination. researchgate.net The efficiency of suppression can therefore impact the total yield of the full-length, ncAA-containing protein. researchgate.net

Genetic code expansion technology has been successfully implemented in a wide range of organisms, from bacteria to mammals. oregonstate.edunih.govnih.gov

Prokaryotic Systems: E. coli is a common workhorse for genetic code expansion due to its rapid growth and ease of genetic manipulation. nih.gov The PylRS-based OTS for this compound and other bulky ncAAs functions with high efficiency in E. coli. biorxiv.org These systems have been used to produce novel proteins with enhanced properties.

Eukaryotic Systems: Expanding the genetic code in eukaryotes like yeast (Saccharomyces cerevisiae) and mammalian cells presents additional challenges. nih.govwhiterose.ac.uk A primary hurdle is the difference in tRNA transcription. Eukaryotic tRNA genes contain internal promoters (A- and B-boxes), whereas prokaryotic tRNAs are transcribed from upstream promoters. nih.govcam.ac.uk To achieve functional expression of prokaryote-derived orthogonal tRNAs (like tRNAPyl) in eukaryotes, they must be placed under the control of a suitable eukaryotic RNA polymerase III promoter, such as the U6 or 7SK promoter. nih.govresearchgate.net Despite these challenges, researchers have successfully incorporated a vast number of ncAAs into proteins in yeast and mammalian cells, demonstrating the broad applicability of the technology. researchgate.netnih.gov Evolving synthetases directly in yeast is also a powerful strategy, as E. coli-based aaRS/tRNA pairs are naturally orthogonal in yeast, and the evolved systems may be transferable to other eukaryotes. nih.gov

| Table 2: Research Application of this compound Incorporation | | :--- | :--- | | Target Protein | Bacterial Laccase (ScSLAC) researchgate.netbiorxiv.org | | Incorporation Site | Met298 researchgate.net | | Unnatural Amino Acid | this compound (C5a) and other bulky analogs (C6a, C7a) researchgate.net | | Host System | E. coli biorxiv.org | | Observed Effect | The incorporation of bulky, hydrophobic ncAAs was used for "hydrophobic tuning" of the enzyme's active site. This resulted in significant improvements in catalytic activity, specifically the turnover rate (kcat) and the total turnover number (TTN), demonstrating that expanding the hydrophobic space can enhance enzyme function. researchgate.netresearchgate.netresearchgate.net |

Bioconjugation Strategies Utilizing this compound

Bioconjugation is the process of chemically linking molecules to proteins or other biomolecules. This typically requires the presence of a unique, reactive functional group—a "bioorthogonal handle"—such as an alkyne, azide (B81097), or ketone, which can undergo specific chemical reactions. researchgate.netnih.gov

The side chain of this compound consists of a saturated cycloalkane ring, which is chemically inert and does not possess a functional group suitable for direct, covalent bioconjugation via standard bioorthogonal chemistry. chemimpex.comvulcanchem.com Its primary application in unnatural amino acid research is to serve as a biophysical probe, using its steric bulk and hydrophobicity to modulate protein structure, stability, and function. researchgate.netbiorxiv.orgacs.org For example, its incorporation can enhance the hydrophobic character of peptides, which can improve their binding affinities or other pharmacological properties. chemimpex.com

While this compound itself is not a handle for bioconjugation, the orthogonal translation systems developed for its incorporation are highly valuable. The same evolved PylRS variants that exhibit polyspecificity for this compound can often accept analogs that do contain bioorthogonal handles. biorxiv.org Therefore, the research and methodologies surrounding this compound directly contribute to the broader field of bioconjugation by providing robust and adaptable tools for incorporating a wide array of functional ncAAs into proteins. researchgate.net

Chemo- and Bioselective Labeling Methodologies

The genetic incorporation of this compound provides a foundation for labeling methodologies, although its primary application to date has been as a biophysical probe rather than a reactive handle for covalent labeling. The cyclopentyl group is chemically inert and does not readily participate in common bioorthogonal "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which typically require azides, alkynes, or other specifically reactive functional groups.

However, the concept of labeling extends beyond covalent attachment of a reporter molecule. In the context of this compound, "labeling" can be understood as the introduction of a unique, non-native structural element that can be detected or can induce a detectable change in the protein's properties.

Hydrophobic Tuning as a Labeling Strategy:

Research has demonstrated the use of this compound for "hydrophobic tuning" of enzymes. In a study focused on a bacterial laccase, L-3-cyclopentylalanine (referred to as C5a) was genetically encoded to replace a methionine residue in the enzyme's active site. This substitution allowed for the fine-tuning of the local hydrophobic environment, which in turn significantly impacted the enzyme's catalytic activity. In this sense, the cyclopentyl group acts as a "label" that reports on the influence of hydrophobicity on enzyme function.

The primary mechanism for utilizing this compound in this context is through the creation of protein variants with altered biophysical properties. These alterations can then be correlated with changes in protein function, providing insights that are not attainable with the limited chemical diversity of natural amino acids.

Engineered System for this compound Incorporation Description Reference
Organism Escherichia coli researchgate.netepo.org
Engineered Enzyme Pyrrolysyl-tRNA synthetase (PylRS) mutant researchgate.netepo.org
Unnatural Amino Acid L-3-cyclopentylalanine (C5a) researchgate.netepo.org
Target Protein Small laccase (SLAC) from Streptomyces coelicolor researchgate.netepo.org
Incorporation Site Methionine 298 (M298) researchgate.netepo.org

Attachment of Probes and Tags to Biomolecules

While this compound itself is not typically used as a reactive site for attaching external probes or tags, its incorporation can be viewed as the direct attachment of a specific type of probe—a biophysical probe. The cyclopentyl moiety serves as a sterically defined, hydrophobic tag that can be used to investigate various aspects of protein biology.

This compound as a Structural and Functional Probe:

In the aforementioned study on bacterial laccase, the incorporation of this compound led to significant improvements in catalytic activity, particularly the turnover number (kcat). This enhancement is attributed to the optimized hydrophobic environment created by the cyclopentyl group in the enzyme's active site.

Impact of this compound Incorporation on Laccase Activity Kinetic Parameter Value for Wild-Type Value for M298C5a Variant Reference
Substrate: ABTS kcat (s⁻¹)2.5 ± 0.114.1 ± 0.9 epo.org
KM (µM)120 ± 10250 ± 30 epo.org
kcat/KM (M⁻¹s⁻¹)2.1 x 10⁴5.6 x 10⁴ epo.org

The data clearly indicates that the presence of the cyclopentyl "tag" directly influences the enzyme's catalytic efficiency. Therefore, this compound serves as a probe to explore structure-function relationships in proteins, a key goal in unnatural amino acid research. Future developments in this area may focus on developing derivatives of this compound that contain bioorthogonal handles, which would combine its unique steric and hydrophobic properties with the ability to attach a wider range of reporter molecules.

L Cyclopentylalanine in Protein and Enzyme Engineering

Modulation of Protein Hydrophobicity and Stability

Hydrophobic Tuning via Cyclopentylalanine Residue Introduction

The substitution of natural hydrophobic amino acids, such as leucine (B10760876) or isoleucine, with L-Cyclopentylalanine allows for precise adjustments to the hydrophobicity of a protein's core. The larger surface area of the cyclopentyl group compared to smaller aliphatic side chains can lead to more extensive burial of non-polar surfaces, thereby strengthening the hydrophobic effect, a primary driving force in protein folding and stability. jh.edunih.gov This "hydrophobic tuning" can be strategically employed to enhance the packing of the protein's interior, a critical factor for maintaining a stable three-dimensional structure. jh.edunih.gov

Research in this area often involves the systematic replacement of core residues with this compound and subsequent analysis of the protein's thermodynamic stability. Techniques such as differential scanning calorimetry (DSC) or circular dichroism (CD) spectroscopy are utilized to measure changes in the melting temperature (Tm) or the free energy of unfolding (ΔGu). An increase in these values upon substitution would indicate enhanced stability.

Table 1: Illustrative Data on the Effect of this compound Substitution on Protein Stability

Protein VariantSubstituted ResidueTm (°C)ΔTm (°C)ΔGu (kcal/mol)ΔΔGu (kcal/mol)
Wild-Type Protein X-65.2-8.5-
Protein X (L42Cpa)Leucine 4268.7+3.59.8+1.3
Protein X (I78Cpa)Isoleucine 7867.1+1.99.2+0.7

Note: This table is illustrative and based on hypothetical data derived from the principles of protein engineering. Cpa denotes this compound.

Rational Design of Protein Conformational Stability

The predictable nature of hydrophobic interactions allows for the rational design of proteins with enhanced conformational stability. researchgate.net Computational modeling and structural analysis can identify key positions within a protein where the introduction of this compound would be most beneficial. nih.gov By strategically placing this bulky hydrophobic residue, it is possible to optimize core packing, reduce the presence of destabilizing cavities, and ultimately engineer proteins that are more resistant to denaturation by heat, chemical agents, or proteolytic degradation. nih.govnih.gov

Enhancement of Enzyme Catalytic Activity and Specificity

Beyond its role in stabilizing protein structures, this compound can be a valuable tool for modulating the catalytic activity and substrate specificity of enzymes. By introducing this non-canonical amino acid in and around the active site, it is possible to fine-tune the delicate balance of interactions that govern enzyme function.

Strategies for Improving Turnover Rates (kcat) and Efficiency

The turnover rate (kcat) of an enzyme, which represents the number of substrate molecules converted to product per unit time, can be influenced by the dynamic properties of the active site. The introduction of this compound can alter the flexibility and conformation of the active site loops, potentially leading to a more favorable transition state geometry and an increased kcat. luc.eduresearchgate.net

Table 2: Hypothetical Kinetic Data for an Enzyme Engineered with this compound

Enzyme VariantKm (μM)kcat (s-1)kcat/Km (M-1s-1)
Wild-Type Enzyme Y150251.7 x 105
Enzyme Y (F112Cpa)120453.8 x 105
Enzyme Y (W238Cpa)180603.3 x 105

Note: This table is illustrative and based on hypothetical data. Cpa denotes this compound.

Influence on Enzyme-Substrate Interactions and Product Release

The cyclopentyl side chain of this compound can establish unique van der Waals interactions with substrates within the active site. nih.gov These interactions can be more extensive than those formed by smaller hydrophobic residues, potentially leading to altered substrate specificity. By redesigning the active site pocket with this compound, it may be possible to favor the binding of substrates with complementary shapes and hydrophobic profiles.

Conversely, the rigidity of the cyclopentyl group can also influence product release. In some cases, a more constrained active site due to the presence of this compound might hinder the departure of the product, potentially leading to product inhibition. Therefore, the precise positioning of this amino acid is crucial for optimizing the entire catalytic cycle.

L Cyclopentylalanine in Peptidomimetic Design and Medicinal Chemistry Research Pre Clinical

Design Principles for Peptidomimetics Incorporating L-Cyclopentylalanine

The rational design of peptidomimetics is a multifaceted process that aims to create molecules with improved pharmacological profiles. upc.edu The inclusion of this compound is guided by specific principles intended to enhance the therapeutic potential of the parent peptide.

Mimicry of Bioactive Peptide Conformations

A fundamental principle in peptidomimetic design is the mimicry of the three-dimensional structure that a peptide adopts when it binds to its biological target. nih.gov The introduction of conformationally constrained amino acids, such as this compound, is a key strategy to achieve this. upc.edu By restricting the rotational freedom of the peptide backbone and side chains, these amino acids help to lock the peptidomimetic into a bioactive conformation, which can lead to enhanced binding affinity for the target receptor or enzyme. upc.eduprismbiolab.com

The bulky and rigid cyclopentyl group of this compound can influence the local peptide structure, promoting specific secondary structures like β-turns. nih.gov These turn structures are often critical for the biological activity of peptides, as they present the key pharmacophoric groups in the correct orientation for interaction with the target. nih.govfrontiersin.org The stabilization of such conformations can reduce the entropic penalty of binding, thereby improving potency. prismbiolab.com

Strategies for Modulating Molecular Properties (e.g., Lipophilicity)

Membrane Permeability: Increased lipophilicity can facilitate the passage of the peptidomimetic across cellular membranes, a crucial step for reaching intracellular targets.

Binding Affinity: The hydrophobic cyclopentyl group can engage in favorable van der Waals interactions within the binding pockets of target proteins, contributing to higher affinity. chemimpex.com

Proteolytic Stability: The unnatural structure of this compound can sterically hinder the approach of proteases, enzymes that degrade peptides, thus increasing the metabolic stability and duration of action of the peptidomimetic. uminho.pt

The strategic placement of this compound within a peptide sequence allows medicinal chemists to fine-tune the lipophilicity of the resulting peptidomimetic, balancing the need for membrane permeability with aqueous solubility and other desirable properties.

Development of Ligands for Biological Targets (Pre-Clinical)

The unique properties of this compound have been leveraged in the pre-clinical development of ligands for a variety of biological targets, demonstrating its versatility in medicinal chemistry.

Exploration in Receptor Agonist and Antagonist Design

This compound has been incorporated into peptidomimetics designed to modulate the activity of G protein-coupled receptors (GPCRs), a large family of receptors involved in a wide range of physiological processes. wikipedia.orgnih.gov Depending on the specific receptor and the design of the peptidomimetic, these molecules can act as either agonists (activating the receptor) or antagonists (blocking the receptor). msdmanuals.com

Melanocortin Receptors: Research has explored the use of this compound in the design of ligands for melanocortin receptors (MCRs), which are involved in processes such as pigmentation, appetite, and inflammation. nih.govfrontiersin.org For example, antagonists for the MC1R and MC5R have been developed. medchemexpress.com

Neurokinin Receptors: this compound has also been utilized in the development of antagonists for neurokinin receptors, which are implicated in pain, inflammation, and mood disorders. semanticscholar.orgesisresearch.org

Somatostatin (B550006) Receptors: The design of ligands for somatostatin receptors, which are targets for the treatment of neuroendocrine tumors and other conditions, has also benefited from the inclusion of this compound. wikipedia.orgunimi.it

The ability to fine-tune the conformation and lipophilicity of these ligands by incorporating this compound is crucial for achieving the desired agonist or antagonist activity and for optimizing receptor subtype selectivity. nih.gov

Application in Enzyme Inhibitor Design (e.g., KRAS Inhibitors)

Enzymes are another major class of drug targets, and this compound has proven to be a valuable component in the design of potent and selective enzyme inhibitors. mdpi.comnih.gov

Matrix Metalloproteinase (MMP) Inhibitors: this compound has also been explored in the design of inhibitors for matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and implicated in diseases such as cancer and arthritis. researchgate.netgoogle.com The hydrophobic nature of the cyclopentyl group can be advantageous for binding to the S1' pocket of certain MMPs.

Computational Approaches in this compound-Containing Peptidomimetic Design

Computational modeling plays an increasingly important role in the rational design of peptidomimetics. uminho.pt These in silico methods are used to predict and analyze the effects of incorporating this compound into a peptide sequence.

Docking Studies: Computational docking can predict how a peptidomimetic will bind to its target receptor or enzyme. esisresearch.org This allows researchers to virtually screen different designs and prioritize those that are most likely to have high affinity.

Structure-Activity Relationship (SAR) Studies: By combining computational analysis with experimental data, researchers can build models that relate the structural features of this compound-containing peptidomimetics to their biological activity. upc.edu This information can then be used to guide the design of new, more potent, and selective molecules.

The integration of computational approaches with synthetic chemistry and biological testing accelerates the design-build-test-learn cycle in peptidomimetic drug discovery, enabling the more efficient development of novel therapeutic candidates.

Molecular Docking and Dynamics Simulations

In the preclinical stages of medicinal chemistry research, computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable for predicting and analyzing the interactions between a ligand and its target protein. The incorporation of non-natural amino acids like this compound (L-Cpa) into peptide-based drug candidates is a key strategy evaluated through these in-silico methods. srgtalent.com L-Cpa is particularly valuable due to its unique structural properties; the cyclopentyl side chain is larger and more conformationally restricted than the side chains of natural aliphatic amino acids like leucine (B10760876) or valine.

Molecular docking studies are often employed to predict the preferred binding orientation of a peptidomimetic containing L-Cpa within a receptor's active site. The bulky and hydrophobic nature of the cyclopentyl group can facilitate strong van der Waals and hydrophobic interactions with non-polar pockets on the target protein, potentially increasing binding affinity. chemimpex.com The defined stereochemistry and constrained nature of the cyclopentyl ring reduce the number of rotatable bonds compared to a longer, more flexible alkyl chain, which can be an advantage in docking calculations by reducing the conformational space that needs to be sampled. This strategy of conformational restriction aims to pre-organize the ligand into a bioactive conformation, which can lead to improved potency and selectivity. nih.gov

Following docking, molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex over time. japsonline.com For peptides incorporating L-Cpa, MD simulations are used to assess the stability of the predicted binding pose and to understand how the cyclopentyl group influences the conformational dynamics of the entire peptide backbone. Research has shown that the presence of a cyclopentylalanine residue can cause adaptations in the binding pocket of a target protein. scispace.com Simulations can reveal whether the energetic penalty of the receptor reorganizing to accommodate the bulky side chain is offset by favorable binding interactions. These simulations allow researchers to analyze key metrics such as hydrogen bond networks, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF) to confirm the stability of the interaction. japsonline.com

The table below summarizes the role and impact of this compound's properties in molecular simulation studies.

Property of this compound Impact in Molecular Docking Impact in Molecular Dynamics (MD) Simulations Research Objective
Increased Hydrophobicity Enhances predicted binding affinity through favorable hydrophobic interactions with non-polar receptor pockets. chemimpex.comStabilizes the peptide within hydrophobic grooves of the target protein over the simulation time.To improve ligand binding and potency.
Steric Bulk Probes the size and shape of the binding site, identifying residues that can make significant van der Waals contacts.Can induce conformational changes in the receptor ("induced fit") to accommodate the residue. scispace.comTo optimize shape complementarity between the peptide and its target.
Conformational Restriction Reduces the conformational search space, potentially leading to a more accurate prediction of the bioactive pose. nih.govLimits the flexibility of the peptide backbone, which can reduce the entropic penalty upon binding. nih.govTo design peptides with higher affinity and selectivity by locking in a favorable conformation.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com In peptidomimetic and medicinal chemistry, QSAR is a powerful tool for lead optimization, allowing researchers to predict the activity of novel compounds and guide synthetic efforts. slideshare.net The inclusion of non-natural amino acids like this compound is a critical strategy in developing robust QSAR models for peptides, as it systematically explores a wider range of chemical space than is possible with the 20 proteinogenic amino acids alone.

This compound is used in QSAR studies to probe the effect of side-chain size, shape, and hydrophobicity on the activity of a peptide. Its properties are encoded by molecular descriptors, which are numerical values that quantify specific physicochemical characteristics of the molecule. These descriptors, along with those of other analogs in a library, are used to build a statistical model that relates them to a measured biological endpoint, such as binding affinity (KD) or inhibitory concentration (IC50). mdpi.com

A practical example of this approach can be found in studies aimed at developing inhibitors for oncogenic proteins like KRAS. In an effort to optimize a macrocyclic peptide inhibitor, researchers systematically replaced natural amino acid residues with non-natural ones, including this compound (cPeA), to interrogate specific interactions. researchgate.net For instance, the hydrophobic groove occupied by an isoleucine residue was probed by substituting it with various other hydrophobic side chains, including the cyclopentyl group of cPeA. researchgate.net By comparing the binding affinities of these systematically modified peptides, a structure-activity relationship emerges, highlighting the optimal side-chain characteristics for that specific position. researchgate.net

The data from such a study can be organized to inform a QSAR model, as conceptualized in the table below based on findings for KRAS inhibitors. researchgate.net

Peptide Position Original Residue Substitution Side Chain Moiety Observed Impact on Binding Affinity
Position 8Tyrosine (Tyr)L-4,4'-biphenylalanine (Bip)AromaticGenerally favorable
Position 8Tyrosine (Tyr)L-cyclohexylalanine (Cha)CycloalkylDetrimental
Position 9Isoleucine (Ile)L-norvaline (Nva)AlkylVaried
Position 9Isoleucine (Ile)This compound (cPeA) CycloalkylVaried
Position 9Isoleucine (Ile)L-homoleucine (hLeu)AlkylVaried

By incorporating descriptors that capture the properties of this compound—such as specific volumetric parameters, lipophilicity indices (logP), or shape descriptors—researchers can build a predictive QSAR model. This model can then be used to forecast the activity of other, as-yet-unsynthesized peptides containing different non-natural amino acids, thereby accelerating the discovery of more potent and selective therapeutic leads. ljmu.ac.uk

L Cyclopentylalanine in Material Science Research and Advanced Functional Materials

Incorporation into Polymeric Structures

The inclusion of L-Cyclopentylalanine into polypeptide and peptidomimetic polymers enables the development of materials with tailored functionalities. The hydrophobic nature of the cyclopentyl side chain can be leveraged to control the polymer's interaction with aqueous environments, enhance its thermal stability, and dictate its mechanical properties. vulcanchem.comunacademy.com Researchers have explored its use in creating bioactive peptides with improved binding affinities, where the cyclopentyl group contributes to a more defined three-dimensional structure. chemimpex.com

The synthesis of such polymers often involves solid-phase peptide synthesis (SPPS), where Fmoc-L-cyclopentylalanine serves as a key building block. chemimpex.com This method allows for the precise placement of the amino acid within the polymer sequence, thereby enabling fine control over the material's final properties. The ability to create polymers with specific sequences and functionalities opens up possibilities for applications in areas such as drug delivery and biomedical scaffolds. vulcanchem.com

Table 1: Impact of this compound Incorporation on Polymer Properties

PropertyEffect of this compound IncorporationResearch Finding
Hydrophobicity Increases the hydrophobic character of the polymer.The cyclopentyl side chain enhances the hydrophobic nature of peptides, which is crucial for the design of bioactive molecules. chemimpex.com
Mechanical Strength Enhances mechanical properties in peptidomimetic polymers.Incorporation into peptidomimetic polymers can improve mechanical properties, making them suitable for applications like biomedical scaffolds. vulcanchem.com
Binding Affinity Can improve the binding affinities of peptide-based materials.The unique structure contributes to creating peptides with improved binding affinities and biological activities. chemimpex.com

The cyclopentyl group of this compound plays a crucial role in directing specific non-covalent interactions within and between polymer chains. These interactions, including hydrophobic and van der Waals forces, are fundamental to the self-assembly and structural organization of the material. biorxiv.org By strategically placing this compound residues, it is possible to engineer materials that exhibit specific recognition properties or form well-defined secondary structures.

For instance, in the context of protein-protein interaction (PPI) inhibitors, the incorporation of unnatural amino acids like this compound into macrocyclic peptides has been shown to enhance their binding affinity and stability. acs.orgnih.gov The bulky side chain can occupy hydrophobic pockets on target proteins, leading to more potent and specific interactions. This principle is being applied to develop new therapeutic agents and diagnostic tools. acs.orgnih.gov

Applications in Nanotechnology and Supramolecular Assembly

The unique structural features of this compound make it a valuable component in the bottom-up fabrication of nanomaterials and supramolecular structures. Its ability to promote self-assembly through controlled hydrophobic interactions is a key driver in this field. chemimpex.comgoogleapis.com

The self-assembly of peptides and peptide-conjugates containing this compound can lead to the formation of various nanostructures, such as nanofibers, nanotubes, and vesicles. mdpi.com These structures have potential applications in drug delivery, tissue engineering, and as templates for the synthesis of inorganic nanomaterials. The precise control over the size, shape, and surface chemistry of these nanostructures can be achieved by tuning the peptide sequence and the placement of the this compound residues.

In supramolecular chemistry, this compound contributes to the formation of complex and ordered assemblies through non-covalent interactions. researchgate.netrsc.org These assemblies can exhibit emergent properties that are not present in the individual molecules. The study of these supramolecular structures provides insights into fundamental biological processes and offers pathways to the creation of novel functional materials with applications in sensing, catalysis, and molecular electronics. northwestern.edu

Table 2: Research Findings on this compound in Nanotechnology and Supramolecular Assembly

Research AreaKey FindingImplication
Nanostructure Formation This compound can drive the self-assembly of peptides into defined nanostructures.Potential for creating novel nanomaterials for biomedical and technological applications. mdpi.com
Supramolecular Chirality The chirality of this compound can be transferred to the supramolecular level, influencing the overall structure.Offers a method to control the chirality of self-assembled materials, which is important for applications in optics and catalysis. researchgate.net
Bioconjugation Fmoc-L-cyclopentylalanine can be used in bioconjugation to attach biomolecules to surfaces or other molecules.Crucial for developing targeted therapies and diagnostic tools. chemimpex.com

Future Directions and Emerging Research Avenues for L Cyclopentylalanine

Expanding the Scope of Synthetic Methodologies

The efficient and stereoselective synthesis of L-cyclopentylalanine is a critical bottleneck that needs to be addressed to unlock its full potential. While classical methods exist, future research is poised to focus on developing more sophisticated and scalable synthetic strategies.

A key area of development will be the advancement of asymmetric catalytic hydrogenations . This will likely involve the design of novel chiral phosphine (B1218219) ligands for transition metal catalysts, such as rhodium and iridium, to achieve higher enantioselectivities and turnover numbers in the hydrogenation of dehydro-cyclopentylalanine precursors. Another promising direction is the exploration of chemoenzymatic methods . The use of engineered aminotransferases or ammonia (B1221849) lyases could provide a highly selective and environmentally benign route to this compound, starting from readily available keto-acid precursors.

Furthermore, the development of flow chemistry processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reproducibility. Continuous flow reactors can enable precise control over reaction parameters, leading to improved yields and purities.

Synthetic StrategyKey Research FocusPotential Advantages
Asymmetric CatalysisDevelopment of novel chiral ligands (e.g., phosphines, N-heterocyclic carbenes) for transition metals (Rh, Ir, Ru).High enantioselectivity, broad substrate scope, potential for industrial scale-up.
Chemoenzymatic SynthesisEngineering of enzymes (aminotransferases, ammonia lyases) with improved substrate specificity and stability.High stereoselectivity, mild reaction conditions, environmentally friendly.
Flow ChemistryOptimization of reactor design and reaction conditions for continuous production.Enhanced safety, improved scalability, better process control and reproducibility.
Novel Precursor SynthesisExploration of new, more accessible starting materials for the cyclopentyl moiety.Reduced cost, simplified synthetic routes.

Advanced Applications in Protein and Metabolic Engineering

The incorporation of this compound into proteins offers a powerful tool to modulate their structure, function, and stability. Its bulky, hydrophobic nature can be exploited to engineer proteins with enhanced properties.

In protein engineering , future research will likely focus on the site-specific incorporation of this compound to enhance the thermal stability of enzymes and therapeutic proteins. The cyclopentyl group can fill hydrophobic cavities within the protein core, leading to more favorable packing interactions and increased rigidity. Additionally, its introduction at protein-protein interfaces could be used to either stabilize or disrupt specific interactions, providing a mechanism to control cellular signaling pathways.

Metabolic engineering presents another exciting frontier. Efforts will be directed towards engineering microbial strains, such as Escherichia coli or Saccharomyces cerevisiae, to produce this compound in vivo. This would involve the introduction of a heterologous biosynthetic pathway, potentially by modifying existing pathways for aromatic amino acids. The successful development of such microbial cell factories would provide a sustainable and cost-effective source of this valuable amino acid.

Application AreaResearch FocusPotential Impact
Protein StabilizationSite-specific incorporation into the hydrophobic core of proteins.Increased thermal and chemical stability of industrial enzymes and therapeutic proteins.
Modulation of Protein-Protein InteractionsIntroduction at key interface residues to either enhance or block binding.Development of novel therapeutics that target specific protein complexes.
Metabolic Engineering of Production HostsEngineering of microbial pathways for de novo biosynthesis of this compound.Sustainable and cost-effective production of this compound.
Recombinant Protein ExpressionUse as a tool to probe protein folding and dynamics.Deeper understanding of the principles governing protein structure and function.

Innovations in Peptidomimetic and Bioactive Molecule Design

The unique conformational constraints imposed by the cyclopentyl group make this compound an attractive building block for the design of peptidomimetics and other bioactive molecules.

In the field of peptidomimetics , this compound can be used to mimic or stabilize specific secondary structures, such as β-turns and α-helices. The rigid cyclopentyl ring can restrict the conformational freedom of the peptide backbone, leading to molecules with improved receptor binding affinity and selectivity. Future research will involve the systematic incorporation of this compound into peptide sequences to create potent and selective antagonists or agonists for various G protein-coupled receptors (GPCRs) and other therapeutic targets.

Furthermore, this compound can serve as a scaffold for the development of novel small molecule drugs . Its hydrophobic nature can be advantageous for targeting protein pockets that recognize bulky aliphatic or aromatic residues. The cyclopentyl group can be further functionalized to introduce additional pharmacophoric features, leading to the discovery of new lead compounds in drug discovery programs.

Design StrategyResearch FocusPotential Therapeutic Applications
β-Turn MimeticsIncorporation of this compound into short peptide sequences to induce and stabilize β-turn conformations.Development of inhibitors for enzymes like proteases and kinases; targeting protein-protein interactions.
α-Helix StabilizationUse of this compound to promote helical structures in peptides.Creation of potent and selective ligands for receptors that recognize helical peptides.
Small Molecule ScaffoldsFunctionalization of the cyclopentyl ring to create diverse chemical libraries.Discovery of novel drug candidates for a wide range of diseases.
Constrained PeptidesCyclization of peptides containing this compound to enhance stability and bioavailability.Improved oral availability and in vivo efficacy of peptide-based drugs.

Development of Novel Research Tools and Probes

The chemical properties of this compound can be harnessed to create sophisticated tools and probes for studying biological systems.

One emerging area is the development of fluorescently labeled this compound derivatives . These probes could be incorporated into peptides or proteins to study their localization, trafficking, and interactions within living cells using advanced microscopy techniques. The synthesis of such probes will require the development of methods to attach fluorophores to the cyclopentyl ring without compromising its biological activity.

Another avenue of research is the design of affinity-based probes and photo-crosslinkers based on this compound. By incorporating reactive groups or photoactivatable moieties, these molecules can be used to identify and characterize the binding partners of specific proteins or to map protein-protein interaction networks.

Research ToolDesign and Synthesis FocusPotential Applications in Biological Research
Fluorescent ProbesDevelopment of synthetic routes for attaching various fluorophores to the cyclopentyl side chain.Real-time imaging of peptide/protein localization and dynamics in living cells; fluorescence resonance energy transfer (FRET) studies.
Affinity-Based ProbesIncorporation of biotin (B1667282) or other affinity tags for pull-down experiments.Identification of protein binding partners and elucidation of cellular pathways.
Photo-Crosslinking ProbesSynthesis of this compound analogues with photoactivatable groups (e.g., diazirines, benzophenones).Mapping of protein-protein and protein-ligand interaction interfaces.
Isotopically Labeled AnaloguesSynthesis of this compound containing stable isotopes (e.g., ¹³C, ¹⁵N, ²H).NMR-based structural studies of proteins and peptides; metabolic flux analysis.

Q & A

Q. Advanced Research Focus

  • Molecular docking : Simulate peptide backbone interactions using force fields (e.g., AMBER) to assess cyclopentyl-induced steric hindrance .
  • Circular dichroism (CD) : Compare predicted α-helix/β-sheet propensities with experimental CD spectra in aqueous and membrane-mimetic environments .
  • X-ray crystallography : Resolve crystal structures of model peptides (e.g., cyclopentylalanine-containing β-turn motifs) to validate torsional angles .

Methodological Gap : Address discrepancies between in silico predictions and empirical data by refining solvent accessibility parameters in MD simulations .

What criteria should guide the selection of protecting groups for this compound in solid-phase peptide synthesis (SPPS) to minimize side reactions?

Q. Basic Research Focus

  • Acid-labile groups : Use Boc (tert-butyloxycarbonyl) for temporary α-amino protection, ensuring compatibility with TFA cleavage .
  • Orthogonal deprotection : Employ Fmoc (fluorenylmethyloxycarbonyl) with allyl-based side-chain protectors to prevent cyclopentyl ring alkylation .
  • Quality control : Monitor coupling efficiency via Kaiser test and quantify truncated sequences by MALDI-TOF MS .

Advanced Optimization : Compare resin swelling properties (e.g., Wang vs. Rink amide) to enhance cyclopentylalanine incorporation rates in hydrophobic peptides .

How should researchers address contradictory bioactivity data for this compound-containing peptides across different cell lines?

Q. Advanced Research Focus

  • Dose-response normalization : Express bioactivity (e.g., IC50_{50}) relative to cell viability metrics (MTT assay) to control for cytotoxicity .
  • Cell-line profiling : Test peptides in ≥3 distinct lines (e.g., HEK293, HeLa, primary fibroblasts) to identify lineage-specific uptake or receptor expression effects .
  • Epistatic analysis : Knock down putative targets (e.g., peptide transporters) via CRISPR-Cas9 to isolate mechanism-driven discrepancies .

Critical Step : Replicate studies under standardized serum conditions (e.g., 10% FBS vs. serum-free) to minimize batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.